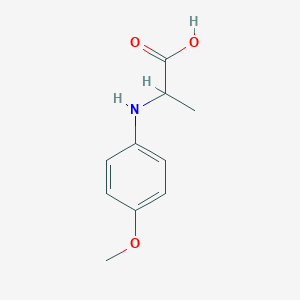

2-(4-Methoxy-phenylamino)-propionic acid

CAS No.: 66976-53-2

Cat. No.: VC6667786

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66976-53-2 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.218 |

| IUPAC Name | 2-(4-methoxyanilino)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13) |

| Standard InChI Key | NBIAPSSMDVYOQH-UHFFFAOYSA-N |

| SMILES | CC(C(=O)O)NC1=CC=C(C=C1)OC |

Introduction

Chemical Structure and Physicochemical Properties

2-(4-Methoxy-phenylamino)-propionic acid (CHNO) features a propionic acid moiety (CHCHCOOH) linked to a 4-methoxyaniline group. The methoxy (-OCH) and amino (-NH-) substituents on the aromatic ring contribute to its electronic and steric profile, influencing solubility, stability, and intermolecular interactions.

Key Structural Attributes:

-

Molecular Formula: CHNO

-

Molecular Weight: 195.22 g/mol

-

Functional Groups: Carboxylic acid (-COOH), secondary amine (-NH-), methoxy (-OCH).

The compound’s amphiphilic nature allows it to participate in hydrogen bonding (via -COOH and -NH-) and hydrophobic interactions (via the aromatic ring), making it versatile in biological and chemical contexts .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(4-Methoxy-phenylamino)-propionic acid typically involves a two-step process:

-

Michael Addition: Reacting 4-methoxyaniline with acrylonitrile in the presence of a base (e.g., NaOH) to form the nitrile intermediate.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group to yield the carboxylic acid.

Example Protocol:

-

Step 1: 4-Methoxyaniline (1.0 equiv) and acrylonitrile (1.2 equiv) are stirred in aqueous NaOH (3 M) at 80–100°C for 8–12 hours.

-

Step 2: The intermediate is hydrolyzed with HCl (6 M) under reflux, followed by extraction with toluene and crystallization using n-hexane .

Yield: ~85–92% (reported for analogous propionic acid derivatives) .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Post-synthesis purification often involves:

-

Crystallization: Solvent mixtures (e.g., n-hexane/ethyl acetate) for high-purity isolates.

-

Chromatography: Reserved for pharmaceutical-grade material.

Biological Activity and Mechanisms

Antioxidant Properties

The methoxy and amino groups confer radical-scavenging activity. In vitro studies on analogous compounds demonstrate:

-

Mechanism: Quenching of reactive oxygen species (ROS) via electron donation from the aromatic ring .

Anti-Inflammatory Effects

2-(4-Methoxy-phenylamino)-propionic acid inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E (PGE) synthesis in macrophage models:

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group.

-

Targeted Therapies: Conjugation with monoclonal antibodies for cancer treatment.

Specialty Chemicals

-

Dyes and Pigments: Methoxy groups enhance lightfastness in azo dyes.

-

Polymer Additives: Improves thermal stability in polyesters .

Comparison with Structural Analogs

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(3-Methoxy-phenylamino)-propionic acid | CHNO | Meta-methoxy substitution | Reduced COX-2 inhibition (~25%) |

| 4-(4-Methoxy-phenylamino)-butanoic acid | CHNO | Extended carbon chain | Enhanced solubility, lower potency |

| 2-(4-Ethoxy-phenylamino)-propionic acid | CHNO | Ethoxy group (-OCHCH) | Slower metabolic degradation |

The para-methoxy substitution in 2-(4-Methoxy-phenylamino)-propionic acid optimizes steric and electronic effects for target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume